molecular formula C17H26N2O3 B1333382 tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate CAS No. 306934-84-9

tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B1333382
CAS No.: 306934-84-9
M. Wt: 306.4 g/mol
InChI Key: ZSUFBKHEFBKBDJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-methoxyanilino)tetrahydro-1(2H)-pyridinecarboxylate is a useful research compound. Its molecular formula is C17H26N2O3 and its molecular weight is 306.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Coupling Reactions : The compound undergoes palladium-catalyzed coupling reactions with a variety of substituted arylboronic acids, as explored in the synthesis of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates (Wustrow & Wise, 1991).

  • Schiff Base Compounds : This chemical is used in the synthesis of Schiff base compounds, characterized by X-ray crystallographic analysis, and exhibiting intramolecular hydrogen bonding. The molecular and crystal structures of these compounds have been stabilized by O—H⋯N and O—H⋯O intramolecular hydrogen bonds (Çolak et al., 2021).

  • Synthesis and Transformations : It reacts with tributylvinyltin in the presence of Pd(PPh3)4-LiCl to form tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate. This product has been involved in further reactions, including reactions with maleic anhydride and electrophilic/nucleophilic reagents (Moskalenko & Boev, 2014).

  • Key Intermediates : This compound serves as a key intermediate in the synthesis of various pharmaceuticals, such as Vandetanib. The synthesis involves steps like acylation, sulfonation, and substitution (Wang et al., 2015).

  • Spin Interaction Studies : It is also used in studies related to spin interactions in zinc complexes of mono- and diradical Schiff and Mannich bases. These complexes have been examined for their potential in various applications, such as in magnetic materials (Orio et al., 2010).

  • Molecular Structure Analysis : The molecular structure of tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate, a related compound, has been characterized, showing specific conformation and hydrogen bond formations (Mohammat et al., 2008).

  • Antiinflammatory Activities : Another related compound, 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, has been synthesized and evaluated for potential antiinflammatory and analgesic activities (Ikuta et al., 1987).

Properties

IUPAC Name

tert-butyl 4-(4-methoxyanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-11-9-14(10-12-19)18-13-5-7-15(21-4)8-6-13/h5-8,14,18H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUFBKHEFBKBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379817
Record name tert-Butyl 4-(4-methoxyanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-84-9
Record name tert-Butyl 4-(4-methoxyanilino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(tert-Butoxycarbonyl)-4-piperidone (116 g) and p-anisidine (68.3 g) were condensed in the same manner as described in Preparation Example 37 to give the title compound.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
68.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using general procedure A, 4-methoxyphenylamine (246 mg, 2.00 mmol) and 1-Boc-4-piperidone (418 mg, 2.10 mmol) gave 4-(4-methoxy-phenylamino)-piperidine-1-carboxylic acid tert-butyl ester as a pale yellow oil (612 mg, 100%).
Quantity
246 mg
Type
reactant
Reaction Step One
Quantity
418 mg
Type
reactant
Reaction Step Two

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